Enarodustat

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von JTZ-951 beinhaltet die Herstellung von Triazolopyridin-Derivaten, die auf der Grundlage einer Pharmakophoranalyse als neuartige Gerüste für den Prolyl-Hydroxylase-Inhibitor identifiziert wurden . Der Prozess der Lead-Optimierung zur Verbesserung der Wirksamkeit der Erythropoietin-Freisetzung in Zellen und in vivo führte zur Entdeckung von JTZ-951 mit einem 5-Phenethyl-Substituenten an der Triazolopyridin-Gruppe . Die Verbindung wird nach oraler Verabreichung schnell resorbiert und verschwindet kurz darauf wieder, was in Bezug auf die Sicherheit von Vorteil sein könnte .

Analyse Chemischer Reaktionen

Dimroth Rearrangement

The triazolopyridine intermediate undergoes a Dimroth rearrangement upon treatment with morpholine (Step 3). This reaction involves:

-

Nucleophilic attack by morpholine on the triazole ring.

-

Ring opening and subsequent reclosure to form a rearranged iodinated triazole 10.

Mechanistic Insight :

-

The rearrangement increases electrophilicity at the triazole’s C5 position, enabling efficient iodination .

-

This step is critical for introducing functional groups essential for downstream coupling .

Sonogashira Coupling

The palladium-catalyzed cross-coupling (Step 4) links the iodinated triazole to phentylacetylene:

-

Oxidative addition : Pd(0) inserts into the C–I bond of the aryl iodide.

-

Transmetalation : Copper acetylide transfers the alkyne to Pd(II).

-

Reductive elimination : Forms the C–C bond, regenerating Pd(0) 10.

Critical Parameters :

-

Catalyst: Pd(PPh₃)₄ with CuI co-catalyst.

-

Solvent: DMF or THF under inert atmosphere10.

Amide Bond Formation

The carboxylic acid intermediate reacts with glycine ethyl ester via EDC/HOBt-mediated activation :

-

EDC converts the carboxylic acid to an active O-acylisourea intermediate.

-

HOBt forms a stable active ester, minimizing side reactions.

Yield Optimization :

Hydrolysis of Protecting Groups

Final steps involve:

-

Alkyne reduction : H₂/Pd removes the benzyl group and reduces the alkyne to an alkane.

-

Ester hydrolysis : Basic conditions (NaOH) cleave the tert-butyl ester to the free carboxylic acid .

Purity Control :

Structural Characterization

This compound’s structure () was confirmed via:

-

NMR : - and -NMR verified aromatic protons and carbonyl groups .

-

X-ray crystallography : Confirmed planar triazole and pyridine rings .

Stability Under Physiological Conditions

This compound remains stable in:

Degradation Pathways :

-

Photolysis: UV light induces cleavage of the triazole ring .

-

Hydrolysis: Ester groups are susceptible to basic conditions .

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency

Wissenschaftliche Forschungsanwendungen

Treatment of Renal Anemia in CKD Patients

Enarodustat has been primarily developed for the treatment of renal anemia in patients with CKD. Clinical trials have demonstrated its efficacy in increasing hemoglobin levels and maintaining them within target ranges.

- Phase 3 Studies : In a Phase 3 study involving Japanese patients undergoing maintenance hemodialysis, this compound was found to be noninferior to darbepoetin alfa (DA) in managing anemia. The results showed that this compound effectively maintained hemoglobin levels while being well tolerated over a 24-week period .

- Efficacy in Non-Dialysis Patients : A separate study focusing on non-dialysis CKD patients reported significant increases in hemoglobin levels with this compound treatment, alongside reductions in inflammatory markers such as C-reactive protein and serum ferritin .

Comparison with Other Treatments

This compound has been compared with traditional erythropoiesis-stimulating agents (ESAs) like DA. Key findings include:

- Efficacy : this compound demonstrated comparable efficacy to DA in maintaining hemoglobin levels while showing a favorable profile regarding iron metabolism by decreasing hepcidin and ferritin levels and increasing total iron-binding capacity .

- Safety Profile : The safety profile of this compound appears favorable, with no significant differences in adverse events compared to DA. Approximately 65% of patients treated with this compound reported adverse events, compared to 82% for DA .

Summary of Clinical Findings

| Study Type | Population Type | Efficacy Outcomes | Safety Outcomes |

|---|---|---|---|

| Phase 3 Study | Hemodialysis Patients | Noninferior to DA; maintained Hb levels | Generally well tolerated; lower adverse event rate |

| Non-Dialysis Study | CKD Patients | Significant increase in Hb; decreased inflammatory markers | No serious adverse effects reported |

Pharmacodynamics and Safety

Pharmacodynamic studies have indicated that this compound effectively increases EPO production through both in vitro and in vivo studies. It has been shown to induce EPO mRNA expression in liver and kidney tissues dose-dependently . Safety pharmacology evaluations revealed no significant effects on central nervous or respiratory systems, although transient changes in blood pressure were noted at high doses .

Wirkmechanismus

JTZ-951 exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylase, which stabilizes the hypoxia-inducible factor protein . This stabilization leads to increased production of erythropoietin, which in turn stimulates erythropoiesis . The molecular targets involved in this pathway include the hypoxia-inducible factor protein and erythropoietin .

Vergleich Mit ähnlichen Verbindungen

JTZ-951 wird mit anderen Hypoxie-induzierbaren Faktor-Prolylhydroxylase-Inhibitoren wie Daprodustat und Vadadustat verglichen . Diese Verbindungen zielen ebenfalls darauf ab, die Anämie im Zusammenhang mit chronischer Nierenerkrankung durch Erhöhung der endogenen Erythropoietinspiegel zu behandeln. JTZ-951 hat einzigartige pharmakokinetische Eigenschaften gezeigt, wie z. B. eine schnelle Resorption und eine minimale Akkumulation, die in Bezug auf Sicherheit und Wirksamkeit Vorteile bieten können .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, sich zu melden!

Eigenschaften

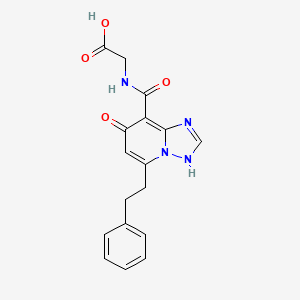

IUPAC Name |

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRBJKWDXVHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336902 | |

| Record name | Enarodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262132-81-9 | |

| Record name | Enarodustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enarodustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Enarodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENARODUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.